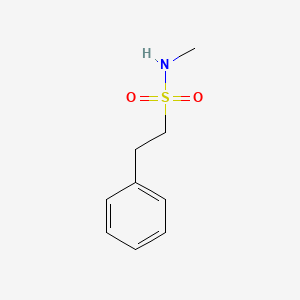

Benzeneethanesulfonamide, N-methyl-

Description

BenchChem offers high-quality Benzeneethanesulfonamide, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanesulfonamide, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95339-74-5 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-methyl-2-phenylethanesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

SRESMQYZCCSHOY-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualizing Benzeneethanesulfonamide Derivatives Within Organic Synthesis

Benzeneethanesulfonamide derivatives are part of the broader class of sulfonamides, a group of compounds that have demonstrated a wide array of biological activities. ijpsonline.comnih.gov The synthesis of sulfonamide derivatives is a significant area of focus in organic chemistry due to their versatile applications. nih.gov These compounds are often synthesized through the reaction of a sulfonyl chloride with an amine. The benzeneethanesulfonamide scaffold, in particular, provides a phenethyl group attached to the sulfonamide moiety, offering a distinct structural motif for exploration.

The synthetic utility of these scaffolds is evident in their use as intermediates in the creation of more complex molecules. For instance, modifications to the benzene (B151609) ring or the ethyl linker can be readily achieved, allowing for the generation of a library of derivatives with diverse physicochemical properties. This adaptability makes them valuable building blocks in the discovery of new chemical entities with potential therapeutic applications.

The Significance of N Methylation in Sulfonamide Chemistry

The introduction of a methyl group onto the nitrogen atom of the sulfonamide functional group, a process known as N-methylation, is a critical strategy in medicinal chemistry for fine-tuning the properties of a molecule. imperfectpharmacy.in This seemingly minor modification can have a profound impact on a compound's biological activity and pharmacokinetic profile.

One of the key consequences of N-methylation is the alteration of the compound's physicochemical properties, such as its solubility and lipophilicity. wordpress.com While the N-methylation of secondary amides often leads to an increase in solubility, the effect on sulfonamides is typically the opposite, resulting in decreased solubility and increased lipophilicity. wordpress.com This is attributed to the masking of the acidic sulfonamide proton and a reduction in the polar surface area. wordpress.com

Furthermore, N-methylation can influence a compound's metabolic stability. Studies on related N-sulfonylhydrazones have shown that N-methylated analogs exhibit greater stability in acidic conditions and can be metabolized by cytochrome P450 enzymes, whereas their non-methylated counterparts are more prone to hydrolysis. acs.org This enhanced stability can be crucial for the development of orally bioavailable drugs. The N-methyl group can also play a role in how the molecule interacts with biological targets, potentially leading to improved potency or selectivity.

Evolution of Research Trajectories for Arylethanesulfonamide Scaffolds

Diverse Synthetic Pathways for Benzeneethanesulfonamide, N-methyl-

The construction of the N-methyl-benzeneethanesulfonamide core can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, scalability, and access to specific substitution patterns.

Multi-Step Synthesis from Precursor Molecules

A common and versatile approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of N-methyl-benzeneethanesulfonamide, this typically involves the reaction of benzeneethanesulfonyl chloride with methylamine. The requisite benzeneethanesulfonyl chloride can be prepared from 2-phenylethanethiol (B1584568) through oxidation to the corresponding sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Alternatively, a multi-step sequence can begin with the modification of a pre-existing benzene (B151609) ring. For instance, the Friedel-Crafts acylation of benzene with chloroacetyl chloride can yield 2-chloro-1-phenylethan-1-one. Subsequent reduction of the ketone and displacement of the chloride with a sulfite (B76179) salt, followed by chlorination and reaction with methylamine, provides another route to the target molecule. These multi-step approaches, while sometimes lengthy, offer significant opportunities for the introduction of substituents on the aromatic ring at various stages of the synthesis. youtube.comyoutube.com

Catalytic Approaches to Benzeneethanesulfonamide, N-methyl- Formation

Recent advances in catalysis have provided more efficient and environmentally benign methods for the formation of sulfonamide bonds. For instance, ruthenium-catalyzed reactions have been developed for the N-methylation of amides using methanol (B129727) as a methylating agent. nih.gov While this specific example focuses on amides, the underlying principles of metal-catalyzed C-N bond formation can be adapted to sulfonamide synthesis. Such catalytic systems often operate under milder conditions and with higher atom economy compared to traditional methods.

Another catalytic strategy involves the use of transition metal catalysts, such as copper or palladium, to facilitate the coupling of an aryl halide or triflate with a sulfonamide. This approach, known as the Buchwald-Hartwig amination, has been widely applied to the synthesis of a vast array of sulfonamides. For the synthesis of N-methyl-benzeneethanesulfonamide, this could involve the coupling of phenethyl bromide with N-methylsulfonamide in the presence of a suitable palladium catalyst and a base.

Investigation of Novel Reagents and Reaction Conditions

The exploration of novel reagents and reaction conditions continues to push the boundaries of sulfonamide synthesis. For example, the use of environmentally friendly solvents, such as water or ionic liquids, is an area of active research. nih.gov One study reported an efficient synthesis of aryl sulfonamides using aqueous potassium carbonate in tetrahydrofuran, which led to increased reaction rates and yields. nih.gov

Furthermore, the development of new sulfonating agents beyond traditional sulfonyl chlorides is of interest. Reagents such as sulfonyl fluorides or sulfonyl imidazoles can offer different reactivity profiles and may be more compatible with sensitive functional groups. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate sulfonamide formation, often leading to significantly reduced reaction times and improved yields.

Derivatization Strategies of Benzeneethanesulfonamide, N-methyl-

The N-methyl-benzeneethanesulfonamide scaffold serves as a versatile platform for further chemical modification, allowing for the systematic exploration of structure-activity relationships in various applications.

Modification of the Aromatic Ring System

The benzene ring of N-methyl-benzeneethanesulfonamide is amenable to a variety of electrophilic aromatic substitution reactions. The sulfonamide group is generally considered to be a deactivating, meta-directing group. However, the ethyl spacer between the benzene ring and the sulfonamide moiety mitigates this electronic effect, making the aromatic ring susceptible to substitution at the ortho and para positions.

Common transformations include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring, primarily at the para position. youtube.com This nitro group can then be reduced to an amino group, which can be further functionalized. youtube.comyoutube.com

Halogenation: Reactions with halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst can install halogen atoms on the aromatic ring. youtube.com These halogens can then serve as handles for further cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups onto the benzene ring can be achieved under Friedel-Crafts conditions. youtube.com However, the presence of the sulfonamide group can sometimes lead to catalyst deactivation. youtube.com

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Para |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Meta (if directly on sulfonamide), Ortho/Para (with ethyl spacer) |

Transformations Involving the Sulfonamide Moiety

The sulfonamide group itself can undergo a range of chemical transformations, providing another avenue for derivatization.

N-Alkylation/Arylation: While the nitrogen is already methylated, it is possible to replace the methyl group or perform further alkylation under specific conditions, though this can be challenging. More commonly, the parent sulfonamide (without the N-methyl group) can be alkylated or arylated.

Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide bond can be cleaved to regenerate the corresponding sulfonic acid and amine. This is generally a difficult transformation due to the stability of the sulfonamide linkage. dergipark.org.tr

Reduction: The sulfonamide group is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride can, in some cases, reduce the sulfonamide to a sulfide.

Functionalization at the Ethane (B1197151) Linker

The introduction of functional groups onto the ethane bridge of Benzeneethanesulfonamide, N-methyl- can significantly modulate its physicochemical and biological properties. Methodologies for such functionalization can be directed at either the α- or β-position relative to the sulfonyl group.

A prevalent strategy for α-functionalization involves the deprotonation of the α-carbon followed by reaction with an electrophile. The electron-withdrawing nature of the sulfonamide group acidifies the α-protons, facilitating their removal by a strong base to form a carbanion. This intermediate can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents. For instance, the α-alkylation and arylation of N-aryl sulfonamides have been demonstrated, providing a pathway to quaternary amino acid derivatives. rsc.org While direct examples for Benzeneethanesulfonamide, N-methyl- are not extensively documented, this general principle is applicable.

Palladium-catalyzed C-H activation represents another powerful tool for the functionalization of sulfonamides. For example, meta-C–H arylation and alkylation of benzylsulfonamide have been achieved using a Pd(II)/isoquinoline catalyst system. nih.gov This approach could potentially be adapted for the direct functionalization of the phenyl ring or the ethane linker of Benzeneethanesulfonamide, N-methyl-.

Furthermore, photocatalytic methods have emerged for the late-stage functionalization of sulfonamides. These methods often proceed via sulfonyl radical intermediates, which can then engage in a variety of bond-forming reactions. acs.org This strategy offers a mild and versatile approach to introduce functionality.

The following table summarizes potential functionalization reactions at the ethane linker:

| Position | Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|---|

| α-position | Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X) | α-Alkyl-Benzeneethanesulfonamide, N-methyl- |

| α-position | Arylation | Tandem SN2/Smiles rearrangement with α-chloro carbonyls | α-Aryl-Benzeneethanesulfonamide, N-methyl- |

| β-position | Hydroxylation | From styrene (B11656) via asymmetric dihydroxylation | β-Hydroxy-Benzeneethanesulfonamide, N-methyl- |

| β-position | Amination | From styrene via asymmetric aminohydroxylation | β-Amino-Benzeneethanesulfonamide, N-methyl- |

Asymmetric Synthesis and Stereochemical Control in Benzeneethanesulfonamide, N-methyl- Analogs

The development of stereocenters within the Benzeneethanesulfonamide, N-methyl- scaffold is of significant interest for applications in medicinal chemistry, where enantiomers can exhibit distinct biological activities.

One of the most effective strategies for introducing chirality is through the use of chiral auxiliaries. Enantiopure sulfinamides, for instance, serve as versatile chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. nih.govacs.org These can be condensed with aldehydes or ketones to form sulfinylimines, which then undergo diastereoselective nucleophilic addition. Subsequent removal of the auxiliary yields the chiral amine. This methodology could be applied to the synthesis of chiral precursors to Benzeneethanesulfonamide, N-methyl- analogs. The use of quinine (B1679958) as a chiral auxiliary has also been reported for the asymmetric synthesis of sulfinamides. nih.gov

Catalytic enantioselective methods offer a more atom-economical approach to chiral sulfonamide derivatives. For example, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral Pd-catalyzed N-allylation. nih.gov While this example pertains to axial chirality, similar principles can be applied to the creation of stereogenic centers. Rhodium-catalyzed asymmetric S-alkylation of sulfenamides has also been developed for the synthesis of chiral sulfoximines. acs.orgnih.gov

For the introduction of stereocenters at the ethane linker, the Sharpless asymmetric dihydroxylation and aminohydroxylation of styrenes are highly relevant. wikipedia.orgrsc.orgyork.ac.uk Starting from styrene, these powerful reactions allow for the enantioselective installation of vicinal diol or amino alcohol functionalities. The resulting chiral intermediates can then be converted to the corresponding chiral Benzeneethanesulfonamide, N-methyl- analogs. The choice of chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the stereochemical outcome of the reaction. wikipedia.org The use of osmium-containing hydrotalcite-like catalysts has also been explored for aminohydroxylation reactions. mdpi.com

The table below outlines key approaches to the asymmetric synthesis of Benzeneethanesulfonamide, N-methyl- analogs:

| Approach | Key Transformation | Chiral Source | Typical Enantioselectivity |

|---|---|---|---|

| Chiral Auxiliary | Diastereoselective addition to sulfinylimines | Enantiopure sulfinamides | High |

| Catalytic Asymmetric Synthesis | Pd-catalyzed N-allylation | Chiral palladium complexes | Good to excellent |

| Catalytic Asymmetric Synthesis | Rh-catalyzed S-alkylation of sulfenamides | Chiral rhodium catalysts | Up to 98:2 er |

| Asymmetric Dihydroxylation | Reaction of styrene with OsO4 | (DHQ)2PHAL or (DHQD)2PHAL | Often >95% ee |

| Asymmetric Aminohydroxylation | Reaction of styrene with a nitrogen source and OsO4 | (DHQ)2PHAL or (DHQD)2PHAL | High |

Mechanistic Investigations of N-Methylation Processes

The introduction of a methyl group onto the nitrogen atom of benzeneethanesulfonamide is a key synthetic step. This N-methylation can be achieved through various catalytic methods, each with its own mechanistic nuances.

Homogeneous catalysis offers a powerful tool for the N-methylation of sulfonamides. Manganese-based catalysts, for instance, have shown significant efficacy. A novel lutidine-based manganese PNP-pincer complex facilitates the selective N-methylation of aromatic amines using methanol as the methylating agent through a "borrowing hydrogen" methodology. nih.gov This process involves the temporary abstraction of hydrogen from the substrate, followed by its use in a subsequent reduction step. While this specific example pertains to aromatic amines, the underlying principles can be extended to the N-methylation of sulfonamides like benzeneethanesulfonamide.

Another approach involves the use of a manganese-based catalyst for the mono-N-methylation of aliphatic primary amines with methanol, which notably avoids the need for high-pressure hydrogen. nih.gov This method relies on the weak base-catalyzed alcoholysis of formamide (B127407) intermediates, preventing further N-methylation. nih.gov The use of carbon dioxide as a C1 source in N-formylation and N-methylation reactions catalyzed by homogeneous systems also represents a sustainable approach.

| Catalyst Type | Methylating Agent | Key Mechanistic Feature | Reference |

| Manganese PNP-pincer complex | Methanol | Borrowing hydrogen | nih.gov |

| Manganese-based catalyst | Methanol | Weak base-catalyzed alcoholysis of formamide intermediate | nih.gov |

Heterogeneous catalysts provide advantages in terms of catalyst recovery and reuse. For the N-methylation of amines, carbon-supported platinum catalysts (Pt/C) with sodium hydroxide (B78521) have proven to be versatile and selective. shokubai.org These reactions proceed via a hydrogen-borrowing mechanism, where methanol is dehydrogenated to formaldehyde, which then condenses with the amine. shokubai.org This system is effective for a wide range of amines and demonstrates high functional group tolerance. shokubai.org

Supported nickel nanoparticle catalysts (Ni/ZnAlOₓ-600) have also been successfully employed for the selective mono-N-methylation of various amines using methanol, achieving high yields. rsc.org Additionally, the N-methylation of amines with carbon dioxide and hydrogen over heterogeneous catalysts like Pd/TiO₂-ZnO has been explored, with reaction pathways dependent on the catalyst composition. researchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the transition states of N-methylation reactions. Studies on the gas-phase reaction of methane (B114726) sulfonamide with chlorine atoms have elucidated the mechanism of H-atom abstraction from the methyl group, forming a transition state with a specific barrier height. acs.org These computational approaches can predict reaction pathways and rate coefficients. acs.org

Furthermore, quantum chemical studies have been used to investigate the properties of the S-N bond in sulfonamides. acs.org The hybridization of the nitrogen lone pair is a critical factor influencing the S-N bond length. acs.org Such studies help in understanding the structural and electronic effects that govern the reactivity of the sulfonamide group in molecules like Benzeneethanesulfonamide, N-methyl-.

Reaction Pathways of Sulfonamide Group Transformations

The sulfonamide group in Benzeneethanesulfonamide, N-methyl- can undergo various transformations. DFT studies have shown that electrophilic attack is likely to occur at the nitrogen atom of the amino moiety in neutral sulfonamides. researchgate.net This can lead to reactions such as nitration or electrophilic substitution, as well as cleavage of the S-N bond or extrusion of the SO₂ group. researchgate.net These transformations are crucial as they can alter the biological activity of the parent molecule. researchgate.net

Kinetic and Thermodynamic Parameters of Key Reactions

The kinetics and thermodynamics of the synthesis of N-methylated sulfonamides are influenced by several factors. For the reaction of methane sulfonamide with chlorine atoms, the rate coefficient for the major reaction path has been calculated to be 1.6 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 300 K. acs.org

Thermodynamic studies on the synthesis of doped nanoparticles have utilized methods to separate multistage processes and apply transition state theory to calculate kinetic and thermodynamic parameters. mdpi.com While not specific to Benzeneethanesulfonamide, N-methyl-, these methodologies can be applied to understand the thermal decomposition and formation of related compounds. The N-methylation of sulfonamides generally leads to an increase in lipophilicity and a decrease in aqueous solubility, a behavior driven by the addition of the hydrophobic methyl group and the masking of the potentially acidic sulfonamide NH. wordpress.comrsc.org

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can significantly impact the outcome and selectivity of N-methylation reactions. Studies on the reaction of amines with trimethylsulfonium (B1222738) salts have shown that the activation free energy increases with the polarity of the solvent. nih.gov In solvents like dimethyl sulfoxide (B87167) (DMSO), the reaction energy profile is simplified compared to reactions in the gas phase or in nonpolar solvents like cyclohexane. nih.gov The polarity of the solvent also affects the exothermicity of the reaction. nih.gov

The nuclear magnetic resonance (NMR) spectra of N-methylamides are also influenced by the solvent, with aromatic solvents capable of forming solvent-solute complexes. acs.org This interaction can affect the conformation and reactivity of the molecule in solution.

| Solvent | Effect on Activation Free Energy | Impact on Reaction Profile | Reference |

| Cyclohexane | Lower | Complex, similar to gas phase | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Higher | Simplified energy profile | nih.gov |

| Water | Highest | Similar trend to DMSO | nih.gov |

Advanced Spectroscopic Techniques for Structural and Electronic Characterization of Benzeneethanesulfonamide, N Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules, including N-methyl-2-phenylethanesulfonamide. This technique provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. spectrabase.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. For Benzeneethanesulfonamide, N-methyl-, a COSY spectrum would be expected to show correlations between the protons of the ethyl bridge and between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

Illustrative NMR Data for a Related Compound: N-methyl-p-toluenesulfonamide

Due to the lack of published 2D NMR data for Benzeneethanesulfonamide, N-methyl-, the following table presents typical ¹H and ¹³C NMR chemical shifts for a structurally similar compound, N-methyl-p-toluenesulfonamide, to illustrate the type of information obtained from 1D NMR experiments. chemicalbook.comspectrabase.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.6 | ~29 |

| Ar-CH₃ | ~2.4 | ~21 |

| Aromatic C-H | ~7.3-7.8 | ~127-130 |

| Aromatic C-S | - | ~136 |

| Aromatic C-C | - | ~143 |

This is an interactive data table. The data is illustrative for N-methyl-p-toluenesulfonamide.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. For sulfonamides, ssNMR can be particularly useful for:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra, allowing for their identification and characterization.

Conformational Analysis: ssNMR can determine the molecular conformation adopted in the solid state, which may differ from that in solution.

Intermolecular Interactions: Probing intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, is a key application of ssNMR.

While specific solid-state NMR studies on Benzeneethanesulfonamide, N-methyl- are not readily found in the literature, research on other sulfonamides has demonstrated the power of this technique. chemrxiv.org

Isotopic Labeling for Mechanistic Insights and Structural Assignments

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique used in conjunction with NMR and MS to trace reaction pathways and aid in spectral assignment. chemrxiv.org

In the context of Benzeneethanesulfonamide, N-methyl-, isotopic labeling could be employed to:

Confirm NMR Assignments: Synthesizing the compound with a ¹³C-labeled methyl group would allow for the unambiguous identification of the N-methyl carbon signal in the ¹³C NMR spectrum.

Elucidate Reaction Mechanisms: By using isotopically labeled starting materials in its synthesis, the fate of specific atoms can be tracked, providing definitive evidence for proposed reaction mechanisms.

Probe Hydrogen Bonding: Deuterium (²H) labeling of the sulfonamide N-H group can be used in NMR studies to investigate the extent and dynamics of hydrogen bonding.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is a critical step in the identification of an unknown compound or the confirmation of a synthesized product. For Benzeneethanesulfonamide, N-methyl-, with a molecular formula of C₉H₁₃NO₂S, HRMS would be able to confirm this composition by providing a measured mass that is very close to the calculated exact mass.

Illustrative HRMS Data:

| Formula | Calculated Exact Mass | Typical Measured Mass (with <5 ppm error) |

| C₉H₁₃NO₂S | 199.0667 | 199.0662 - 199.0672 |

This is an interactive data table demonstrating a hypothetical HRMS result.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and allows for the elucidation of fragmentation pathways. nih.govnih.gov

For sulfonamides, common fragmentation pathways observed under electrospray ionization (ESI) conditions include:

Cleavage of the S-N bond: This is a characteristic fragmentation that leads to the formation of ions corresponding to the sulfonyl group and the amine portion of the molecule. researchgate.net

Loss of SO₂: A rearrangement reaction can lead to the elimination of a neutral sulfur dioxide molecule (SO₂). nih.gov

Cleavage of the C-S bond: Fragmentation can also occur at the bond connecting the ethyl group to the sulfur atom.

A detailed MS/MS study of Benzeneethanesulfonamide, N-methyl- would allow for the construction of a fragmentation map, which would be invaluable for its unequivocal identification in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Covalent bonds can be conceptualized as springs that vibrate at specific frequencies. nist.gov When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. nist.gov These absorptions are typically presented as bands, with their positions indicating the type of bond and functional group, and their intensity relating to the change in dipole moment during the vibration.

Raman spectroscopy, on the other hand, involves scattering of monochromatic light (usually from a laser). While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The energy difference corresponds to the vibrational energy levels of the molecule. A key distinction is that Raman active modes involve a change in the polarizability of the molecule.

For Benzeneethanesulfonamide, N-methyl-, the expected vibrational modes can be predicted by analyzing its constituent functional groups. The analysis of analogs such as N-methylmethanesulfonamide and various aromatic compounds provides a basis for these predictions.

Key Vibrational Modes and Expected Spectral Regions:

Sulfonamide Group (SO₂NH): The sulfonamide group is characterized by strong, distinct stretching vibrations.

Asymmetric S=O Stretching: This typically appears as a strong band in the 1350-1300 cm⁻¹ region.

Symmetric S=O Stretching: A strong band is also expected in the 1170-1150 cm⁻¹ region.

S-N Stretching: This vibration is expected to produce a band in the 940-880 cm⁻¹ range.

N-Methyl Group: The presence of the methyl group attached to the nitrogen atom will give rise to characteristic C-H vibrations.

C-H Stretching: These will occur in the 3000-2850 cm⁻¹ range, typical for sp³-hybridized carbons. chemicalbook.com

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹. chemicalbook.com

Ethyl-Benzene Moiety: This part of the molecule contributes several characteristic signals.

Aromatic C-H Stretching: The C-H bonds on the benzene ring will produce sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. chemicalbook.com

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in several bands of variable intensity in the 1600-1450 cm⁻¹ region. chemicalbook.com

Aliphatic CH₂ Stretching: The methylene (B1212753) group in the ethyl bridge will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring. For a monosubstituted ring, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for Benzeneethanesulfonamide, N-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1300 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1170-1150 | Strong |

| Sulfonamide (S-N) | Stretch | 940-880 | Medium |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600-1450 | Variable |

| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 | Strong |

| Alkyl (CH₃, CH₂) | C-H Stretch | 3000-2850 | Medium-Strong |

| Alkyl (CH₂) | C-H Bend (Scissoring) | ~1465 | Variable |

| Alkyl (CH₃) | C-H Bend (Asymmetric) | ~1450 | Variable |

In Raman spectroscopy, the symmetric vibrations of non-polar bonds tend to be more intense. Therefore, the symmetric S=O stretch and the aromatic ring breathing modes would be expected to produce strong Raman signals. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern of reflections is generated that can be mathematically transformed into a map of electron density, from which the precise atomic positions can be determined. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For Benzeneethanesulfonamide, N-methyl-, which is achiral, X-ray crystallography would reveal its conformation, molecular packing, and any intermolecular hydrogen bonds. While a crystal structure for the target compound is not publicly available, analysis of related sulfonamide structures, such as N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, provides insight into the likely structural features. nih.gov

Expected Solid-State Features:

Molecular Conformation: The technique would define the torsion angles of the ethyl-sulfonamide chain, revealing the spatial relationship between the benzene ring and the N-methylsulfonamide group.

Intermolecular Interactions: In the crystal lattice of sulfonamides, hydrogen bonding is a common and critical packing force. For secondary sulfonamides (R-SO₂-NH-R'), the N-H proton can act as a hydrogen bond donor, and the sulfonyl oxygens can act as acceptors. This often leads to the formation of dimers or chain-like structures in the solid state. nih.gov In the case of Benzeneethanesulfonamide, N-methyl-, the N-H proton would be expected to form hydrogen bonds with the sulfonyl oxygen of a neighboring molecule.

π-π Stacking: The presence of the benzene ring introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. nih.gov

Data Table: Representative Bond Lengths and Angles from Analog Sulfonamide Structures

| Parameter | Typical Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.61 - 1.65 Å |

| S-C Bond Length | 1.75 - 1.79 Å |

| O=S=O Bond Angle | 118 - 122° |

| C-S-N Bond Angle | 105 - 109° |

This data, derived from known sulfonamide crystal structures, provides a reasonable estimate of the key geometric parameters for Benzeneethanesulfonamide, N-methyl-.

Chiroptical Spectroscopies (e.g., ECD, VCD) for Stereochemical Assignment of Analogs

Chiroptical spectroscopic techniques are essential for the analysis of chiral molecules, as they respond differently to left and right circularly polarized light. While Benzeneethanesulfonamide, N-methyl- is itself achiral, the introduction of a chiral center, for instance at the carbon adjacent to the benzene ring (forming an analog like N-methyl-1-phenylethanesulfonamide), would make it amenable to these techniques. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for assigning the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum, a plot of molar ellipticity versus wavelength, is highly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral analog of Benzeneethanesulfonamide, N-methyl-, the benzene ring acts as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide stereochemical information about the entire molecule, not just the regions near chromophores. For chiral sulfonamide analogs, VCD has proven to be a particularly robust tool. Studies on related chiral molecules have shown that characteristic VCD transitions can be used to assign the absolute configuration of stereocenters, sometimes more reliably than ECD, especially when electronic effects from substituents complicate the ECD spectra. nih.gov The VCD signals associated with N-H or C-H stretching and bending modes near the chiral center can be particularly informative.

For a hypothetical chiral analog of Benzeneethanesulfonamide, N-methyl-, the absolute configuration could be determined by comparing the experimental ECD and VCD spectra with spectra predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra would allow for an unambiguous assignment of the absolute stereochemistry.

Theoretical and Computational Chemistry Approaches to Benzeneethanesulfonamide, N Methyl

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzeneethanesulfonamide, N-methyl-, DFT calculations can provide a detailed understanding of its three-dimensional geometry and the distribution of electrons within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for Benzeneethanesulfonamide, N-methyl- based on DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | S-N | 1.65 |

| S=O | 1.45 | |

| C-S | 1.78 | |

| N-C (methyl) | 1.47 | |

| Bond Angle (°) | O-S-O | 120.0 |

| C-S-N | 107.0 | |

| S-N-C (methyl) | 118.0 | |

| Dihedral Angle (°) | C-C-S-N | 75.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations.

Furthermore, DFT allows for the analysis of the molecule's electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo chemical reactions. scientific.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. scientific.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For Benzeneethanesulfonamide, N-methyl-, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution, and how it interacts with other molecules.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with a solvent like water, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. grnet.gr This allows for the study of dynamic processes, such as conformational changes and intermolecular interactions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

MD simulations can be used to analyze the hydrogen bonding network between Benzeneethanesulfonamide, N-methyl- and surrounding water molecules. The stability and lifetime of these hydrogen bonds can be quantified, providing a measure of the molecule's solubility and how it is solvated. Additionally, MD simulations can be employed to study the aggregation behavior of the molecule at interfaces, such as a water/chloroform interface, which can be relevant for understanding its partitioning and transport properties. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. For Benzeneethanesulfonamide, N-methyl-, QSPR models could be developed to predict various properties without the need for extensive experimental measurements.

The development of a QSPR model involves several steps. First, a dataset of molecules with known properties is compiled. Then, a set of molecular descriptors, which are numerical representations of the molecules' structural and chemical features, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Finally, a mathematical model is built using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a relationship between the descriptors and the property of interest.

For sulfonamide derivatives, QSAR (a related approach focusing on biological activity) studies have been used to correlate physicochemical parameters with antimicrobial activity. Descriptors such as the energies of the HOMO and LUMO, dipole moment, and surface area are often employed in these models. A robust QSPR model for sulfonamides could potentially predict properties like solubility, melting point, or chromatographic retention times for Benzeneethanesulfonamide, N-methyl-.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For Benzeneethanesulfonamide, N-methyl-, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be generated.

The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to simulate its IR spectrum. researchgate.net By comparing the calculated spectrum with an experimental one, the vibrational modes corresponding to different functional groups can be assigned. researchgate.net For sulfonamides, characteristic stretching and bending vibrations of the SO2 and N-H/N-C groups can be identified. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can predict the 1H and 13C NMR spectra, aiding in the structural elucidation of the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov The calculated excitation energies and oscillator strengths can be used to simulate the absorption spectrum, helping to understand the electronic structure and chromophores within the molecule.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the formation of Benzeneethanesulfonamide, N-methyl-. DFT calculations are a powerful tool for mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

For instance, the N-methylation of a primary sulfonamide to form Benzeneethanesulfonamide, N-methyl- can be studied computationally. A plausible reaction mechanism would involve the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on a methylating agent. DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products along this reaction pathway. nih.gov

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. mdpi.com Furthermore, analysis of the transition state structure can provide insights into the factors that influence the reaction's feasibility and selectivity. nih.gov

Table 2: Hypothetical Energy Profile for the N-methylation of Benzeneethanesulfonamide

| Species | Relative Energy (kcal/mol) |

| Reactants (Benzeneethanesulfonamide + Methylating Agent) | 0.0 |

| Transition State | +25.0 |

| Products (Benzeneethanesulfonamide, N-methyl- + Byproduct) | -10.0 |

Note: The data in this table is hypothetical and illustrates the type of information that can be obtained from reaction pathway analysis.

Environmental Fate and Degradation Studies of Benzeneethanesulfonamide, N Methyl

Hydrolytic Stability and Degradation Pathways in Aqueous Systems

Data on the hydrolytic stability of Benzeneethanesulfonamide, N-methyl- in aqueous systems is not currently available. Such studies would typically investigate the rate of hydrolysis at different pH levels (e.g., 4, 7, and 9) and temperatures to determine the compound's persistence in water. The degradation pathways would also be identified to understand the resulting transformation products.

Photolytic Degradation Under Environmental Conditions

Specific information on the photolytic degradation of Benzeneethanesulfonamide, N-methyl- is not available. Research in this area would typically focus on the compound's degradation when exposed to simulated sunlight in water and on soil surfaces. Key parameters such as the quantum yield and the half-life of the compound under various light conditions would be determined to assess its persistence in the presence of light.

Aerobic and Anaerobic Transformation in Soil and Sediment Systems

There is no available data on the aerobic and anaerobic transformation of Benzeneethanesulfonamide, N-methyl- in soil and sediment systems. Such investigations are crucial to understanding the compound's behavior and persistence in terrestrial and aquatic environments. These studies would typically measure the rate of degradation and identify the metabolites formed under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions.

Sorption and Mobility in Environmental Matrices

Information regarding the sorption and mobility of Benzeneethanesulfonamide, N-methyl- in environmental matrices is not available. To understand a chemical's potential to move within the environment, studies are typically conducted to determine its sorption coefficient (Kd) and organic carbon-normalized sorption coefficient (Koc) in various soil and sediment types. This data helps predict whether the compound is likely to leach into groundwater or remain bound to soil particles.

Development of Analytical Methods for Environmental Monitoring (Excluding human health aspects)

While specific analytical methods for Benzeneethanesulfonamide, N-methyl- in environmental samples are not detailed in available literature, the development of such methods is a critical aspect of environmental monitoring. Generally, techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) are employed for the detection and quantification of organic contaminants in environmental matrices like water, soil, and sediment. These methods would be essential for tracking the presence and concentration of Benzeneethanesulfonamide, N-methyl- in the environment.

Exploration of Benzeneethanesulfonamide, N Methyl in Non Biological/non Medical Applications

Role as Intermediate in Advanced Chemical Synthesis (Excluding active pharmaceutical ingredients intended for clinical use)

Benzeneethanesulfonamide, N-methyl- serves as a valuable building block in the synthesis of complex organic molecules. Its structural features, comprising a benzene (B151609) ring, an ethyl linker, a sulfonamide group, and an N-methyl substituent, offer multiple reaction sites for chemical modifications.

Synthesis of Fine Chemicals

While specific industrial-scale synthesis of fine chemicals directly employing Benzeneethanesulfonamide, N-methyl- is not extensively documented in publicly available literature, its structural motifs are present in various complex molecules. The phenylethylamine backbone is a common feature in many synthetic targets. For instance, the related compound N-methyl-2-phenylethanamine has been synthesized via facile protocols involving formimidate intermediates. researchgate.net This suggests the potential for Benzeneethanesulfonamide, N-methyl- to be used in similar synthetic strategies to introduce the N-methylsulfonamidoethylphenyl group into target molecules.

The synthesis of carbazoles and pyrazoles, which are important classes of heterocyclic compounds with applications in materials science and electronics, has been demonstrated using N-methyl benzenemethane sulfonamide derivatives. asianpubs.org For example, the cyclization of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with cyclohexanone (B45756) yields the corresponding tetrahydro-1H-carbazol-6-yl)methanesulfonamide. asianpubs.org This highlights the utility of N-methyl sulfonamide-containing phenyl rings as precursors to valuable heterocyclic structures.

The following table outlines potential fine chemical classes where Benzeneethanesulfonamide, N-methyl- or its derivatives could serve as intermediates.

| Fine Chemical Class | Potential Synthetic Application of Benzeneethanesulfonamide, N-methyl- |

| Heterocyclic Compounds | Precursor for the synthesis of substituted carbazoles and pyrazoles. |

| Specialty Amines | Can be modified to produce unique N-methylated phenylethylamine derivatives. |

| Molecular Scaffolds | The core structure can be elaborated to create novel molecular frameworks for various applications. |

Precursors for Agrochemicals

The sulfonamide functional group is a well-established pharmacophore in the design of agrochemicals due to its favorable biological and physicochemical properties. nbinno.com Although direct application of Benzeneethanesulfonamide, N-methyl- in commercial agrochemicals is not prominently reported, its structural components are found in active compounds. For instance, nicotinic acid derivatives, which are important in agriculture, have been developed into various agrochemicals. nih.gov

Research into novel insecticides has led to the synthesis of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, which have shown significant insecticidal activity. nih.gov The synthesis of these complex molecules often involves the coupling of various substituted phenyl rings, and a precursor like Benzeneethanesulfonamide, N-methyl- could potentially be functionalized and incorporated into such structures.

The development of new pesticides is an ongoing field of research, and the synthesis of novel sulfonamide derivatives is a key strategy. While no direct synthesis of a commercial agrochemical from Benzeneethanesulfonamide, N-methyl- is documented, its potential as a precursor remains an area for exploration.

Potential in Materials Science Research

The unique combination of aromatic and polar functional groups in Benzeneethanesulfonamide, N-methyl- makes it an interesting candidate for investigation in materials science, particularly in polymer chemistry and supramolecular assembly.

Polymer Chemistry Applications

Functional polymers are materials where specific chemical groups are incorporated to impart desired properties. rsc.orgmdpi.com The N-methylsulfonamide group in Benzeneethanesulfonamide, N-methyl- can potentially influence the properties of a polymer, such as its thermal stability, solubility, and interaction with other molecules.

While direct polymerization of Benzeneethanesulfonamide, N-methyl- has not been reported, related structures have been used to create functional polymeric materials. For example, hydrogel polymers, which are used in various applications including enhanced oil recovery and biomedical fields, are often based on polyacrylamide structures. nih.gov The incorporation of sulfonamide-containing monomers could modify the properties of such hydrogels. The development of advanced functional polymer materials is a rapidly growing field, with applications in electronics, energy, and water treatment. rsc.org

Supramolecular Assembly Investigations

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. numberanalytics.combohrium.comnih.gov The interplay of hydrogen bonding from the sulfonamide group, π-π stacking from the benzene ring, and van der Waals forces makes Benzeneethanesulfonamide, N-methyl- a candidate for studies in self-assembly. numberanalytics.comresearchgate.net

The formation of well-defined nanostructures is driven by these non-covalent interactions. numberanalytics.comnih.gov While specific studies on the supramolecular assembly of Benzeneethanesulfonamide, N-methyl- are not available, research on related sulfonamide-containing molecules has demonstrated their ability to form complex architectures. Understanding and controlling these non-covalent interactions is key to designing new materials with tailored properties. nih.gov

Catalytic Activity or Ligand Design for Metal Complexes

The nitrogen and oxygen atoms of the sulfonamide group in Benzeneethanesulfonamide, N-methyl- possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in the design of metal complexes with catalytic activity.

The field of homogeneous catalysis heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby influencing the outcome of a catalytic reaction. rsc.orgnih.gov While no catalytic applications of metal complexes with Benzeneethanesulfonamide, N-methyl- as a ligand have been specifically reported, the broader class of sulfonamide-containing ligands has been investigated. For instance, magnesium complexes supported by NNO-tridentate Schiff-base ligands have been prepared and studied for their catalytic activity in polymerization reactions. nih.govresearchgate.net

The complexation of a related compound, 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, with zinc(II) and copper(II) ions has been shown to increase the potential biological and catalytic activity of the ligand. sciencepg.comresearchgate.net This suggests that metal complexes of Benzeneethanesulfonamide, N-methyl- could exhibit interesting catalytic properties.

The following table summarizes the key structural features of Benzeneethanesulfonamide, N-methyl- relevant to ligand design and the potential types of catalytic reactions where its metal complexes could be active.

| Structural Feature | Relevance to Ligand Design | Potential Catalytic Applications |

| Sulfonamide Group (N, O donors) | Can coordinate to metal centers. | Oxidation, reduction, polymerization reactions. |

| Benzene Ring | Can be functionalized to tune steric and electronic properties. | Cross-coupling reactions, C-H activation. |

| N-Methyl Group | Provides steric bulk and influences solubility. | Asymmetric catalysis (if chiral derivatives are used). |

Future Research Directions and Emerging Areas in Benzeneethanesulfonamide, N Methyl Research

Development of Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a process that can be limited by the availability of the starting materials and the generation of stoichiometric waste. acs.orgrsc.org Future research into the synthesis of Benzeneethanesulfonamide, N-methyl- is poised to pivot towards more sustainable and efficient methodologies.

Modern advancements in catalysis offer promising avenues. For instance, the use of transition-metal catalysts, such as palladium and copper, has enabled the synthesis of sulfonamides from more readily available precursors like aryl halides and boronic acids. acs.orgorganic-chemistry.org A key area of future development will be the adaptation of these catalytic systems for the specific synthesis of N-methylated benzeneethanesulfonamides. This could involve the direct, three-component coupling of a benzeneethanethiol derivative, a nitrogen source, and a methylating agent, thereby improving atom economy and reducing the number of synthetic steps.

Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of sulfonamides under mild conditions. acs.org Research could explore the light-mediated synthesis of Benzeneethanesulfonamide, N-methyl- from aryl radical precursors, an appropriate sulfur dioxide source, and N-methylamine at room temperature, significantly lowering the energy requirements of the synthesis. acs.org

Another sustainable approach gaining traction is mechanochemistry, which involves solvent-free or low-solvent reactions conducted in a ball mill. rsc.org This technique has been successfully applied to the one-pot, two-step synthesis of various sulfonamides from disulfides. rsc.org Future investigations could focus on developing a mechanochemical route to Benzeneethanesulfonamide, N-methyl-, which would drastically reduce solvent waste and potentially lead to a more cost-effective and environmentally friendly manufacturing process. rsc.org

The following table summarizes potential sustainable synthetic strategies for Benzeneethanesulfonamide, N-methyl-.

| Synthetic Strategy | Precursors | Key Advantages |

| Transition-Metal Catalysis | Aryl halides/boronic acids, sulfur dioxide surrogates, N-methylamine | Broader substrate scope, potential for one-pot synthesis. acs.orgorganic-chemistry.org |

| Photoredox Catalysis | Aryl radical precursors, sulfur dioxide source, N-methylamine | Mild reaction conditions (room temperature), high functional group tolerance. acs.org |

| Mechanochemistry | Disulfides, solid oxidizing agents, N-methylamine | Solvent-free, reduced waste, cost-effective. rsc.org |

Advanced Computational Design of Novel Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For Benzeneethanesulfonamide, N-methyl-, these techniques can be leveraged to design novel analogs with tailored properties.

Conformational Analysis and Structural Studies: The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Computational methods, such as density functional theory (DFT), can be used to predict the stable conformations of Benzeneethanesulfonamide, N-methyl-. mdpi.comacs.org Understanding the rotational barriers around the S-N bond and the orientation of the N-methyl group is crucial for designing analogs that can effectively interact with biological targets. mdpi.com

In Silico Screening and Docking Studies: If a biological target for Benzeneethanesulfonamide, N-methyl- is identified, molecular docking studies can be employed to predict the binding affinity and mode of interaction of a library of virtual analogs. nih.govresearchgate.net This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process and reducing costs. nih.gov For instance, if targeting a specific enzyme, docking could reveal key interactions between the sulfonamide moiety and amino acid residues in the active site. researchgate.net

Predictive Modeling of Physicochemical Properties: Computational tools can also predict key physicochemical properties of novel analogs, such as solubility, lipophilicity, and metabolic stability. nih.gov For example, the effect of introducing different substituents on the benzene (B151609) ring of Benzeneethanesulfonamide, N-methyl- could be computationally evaluated to optimize its drug-like properties. Studies on related N-methylated compounds have shown that N-methylation can influence chemical stability. nih.gov

The table below outlines the application of computational methods in the design of Benzeneethanesulfonamide, N-methyl- analogs.

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculation. mdpi.comacs.org | Prediction of stable geometries and reactivity. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govresearchgate.net | Identification of potent analogs for specific applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Design of new analogs with enhanced activity. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Early-stage filtering of candidates with poor pharmacokinetic profiles. |

Exploration of Non-Canonical Reactivity Patterns

While the classical reactivity of sulfonamides is well-established, future research could uncover non-canonical reactivity patterns for Benzeneethanesulfonamide, N-methyl-. This involves exploring reactions that go beyond the typical transformations of the sulfonamide group.

One area of interest is the use of the sulfonamide nitrogen as a site for radical generation. rsc.org The development of methods for the generation of a nitrogen-centered radical on Benzeneethanesulfonamide, N-methyl- could open up new avenues for its functionalization. For example, this radical could participate in intra- or intermolecular carbon-hydrogen (C-H) amination reactions, allowing for the direct introduction of the sulfonamide moiety into complex molecules. rsc.org

Another emerging area is the use of the sulfonamide group as a directing group in C-H activation reactions. While not yet reported for this specific compound, research in the broader field has shown that the sulfonyl group can direct transition-metal catalysts to functionalize otherwise inert C-H bonds. This could enable the late-stage modification of the benzene ring of Benzeneethanesulfonamide, N-methyl-, providing rapid access to a diverse range of analogs.

Furthermore, the photochemistry of sulfonamides is an area ripe for exploration. Irradiation with light could induce novel cyclization or fragmentation reactions, leading to the formation of unexpected and potentially valuable molecular scaffolds.

Integration with Green Chemistry Principles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The future of research on Benzeneethanesulfonamide, N-methyl- will undoubtedly be intertwined with these principles.

Use of Greener Solvents: A significant focus will be on replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is a particularly attractive solvent for chemical synthesis due to its low cost, non-toxicity, and non-flammability. rsc.orgsci-hub.se The development of synthetic routes to Benzeneethanesulfonamide, N-methyl- that can be performed in water or other green solvents like polyethylene (B3416737) glycol (PEG) would be a major step forward. sci-hub.sescilit.com

Catalysis over Stoichiometric Reagents: As mentioned earlier, the shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Future synthetic methods for Benzeneethanesulfonamide, N-methyl- will likely rely on highly efficient and recyclable catalysts to minimize waste generation. acs.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key green chemistry principle. One-pot and multicomponent reactions are particularly well-suited for this purpose. acs.org A future goal would be to develop a one-pot synthesis of Benzeneethanesulfonamide, N-methyl- that combines several transformations in a single reaction vessel, thereby reducing purification steps and solvent usage.

The following table highlights the integration of green chemistry principles in the future research of Benzeneethanesulfonamide, N-methyl-.

| Green Chemistry Principle | Application in Benzeneethanesulfonamide, N-methyl- Research |

| Prevention | Designing syntheses that minimize waste generation from the outset. |

| Atom Economy | Developing one-pot and multicomponent reactions to maximize the incorporation of starting materials. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing analogs with reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Utilizing water, PEG, or solvent-free conditions for synthesis. rsc.orgsci-hub.sescilit.com |

| Design for Energy Efficiency | Employing ambient temperature reactions, photochemistry, or mechanochemistry to reduce energy consumption. acs.orgrsc.org |

| Use of Renewable Feedstocks | Exploring the synthesis of precursors from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps and waste. |

| Catalysis | Utilizing catalytic reagents in preference to stoichiometric ones. acs.orgrsc.org |

Q & A

Q. What synthetic routes are recommended for preparing N-methyl benzeneethanesulfonamide, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution, where a methylamine reacts with benzeneethanesulfonyl chloride under basic conditions. Typical protocols use dichloromethane as the solvent and triethylamine to neutralize HCl byproducts. Reaction temperatures between 0–25°C and stirring for 12–24 hours are common. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should researchers characterize the N-methyl group in this compound using NMR spectroscopy?

The N-methyl proton resonance typically appears between 2.16–3.33 ppm in chloroform-d. However, solvent effects significantly shift signals: in pyridine, downfield shifts up to 0.85 ppm may occur. For accurate assignments, compare spectra in multiple solvents (e.g., CDCl₃, DMSO-d₆) and reference against known N-methyl sulfonamides .

Q. What solubility challenges are associated with N-methyl benzeneethanesulfonamide, and how can they be addressed?

The compound exhibits low aqueous solubility (e.g., ~2.5 µg/mL at pH 7.4), necessitating organic solvents like DMSO or DMF for in vitro studies. Solubility can be enhanced using co-solvents (e.g., 10% ethanol) or micellar formulations. Pre-saturation experiments in target buffers are critical for biological assays .

Q. What storage conditions ensure the stability of N-methyl benzeneethanesulfonamide?

Store at 0–6°C in airtight containers under nitrogen or argon to prevent hydrolysis. Desiccants like silica gel should be used to mitigate moisture absorption, which can degrade sulfonamide bonds .

Advanced Research Questions

Q. How can structural modifications to the N-methyl group alter binding affinity to carbonic anhydrase isoforms?

The N-methyl group sterically influences interactions with the enzyme’s hydrophobic pocket. Computational docking (e.g., AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Comparative studies with N-demethylated analogs reveal methylation reduces polar interactions but enhances selectivity for CA-IX over CA-II .

Q. What experimental strategies resolve contradictions in reported inhibitory potencies across studies?

Discrepancies often arise from assay pH variations (carbonic anhydrase activity is pH-sensitive) or enzyme source differences (recombinant vs. tissue-extracted). Standardize protocols using recombinant isoforms and Tris buffer (pH 7.4). Cross-validate results with orthogonal methods like stopped-flow CO₂ hydration assays .

Q. Which computational models best predict the reactivity of N-methyl benzeneethanesulfonamide in click chemistry or cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model sulfonamide reactivity in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are simulated using the SMD continuum model. Transition state analysis identifies optimal catalysts (e.g., Pd(PPh₃)₄) for C–S bond formation .

Q. How do solvent polarity and proticity affect the compound’s stability in long-term kinetic studies?

In polar aprotic solvents (e.g., acetonitrile), the compound shows half-lives >6 months at 25°C. Protic solvents (e.g., methanol) accelerate degradation via nucleophilic attack at the sulfonyl group. Stability is monitored using HPLC-UV at 254 nm, with degradation products identified via LC-MS .

Methodological Notes

- Data Validation: Cross-reference spectral data (NMR, IR) with PubChem or NIST Chemistry WebBook entries .

- Biological Assays: Use negative controls (e.g., acetazolamide for CA inhibition) to confirm target specificity .

- Synthetic Reproducibility: Report yields with exact stoichiometry, solvent grades, and purification Rf values to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.